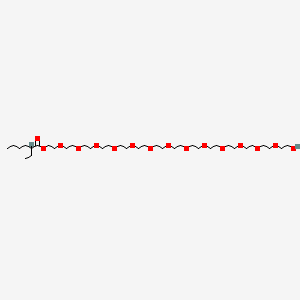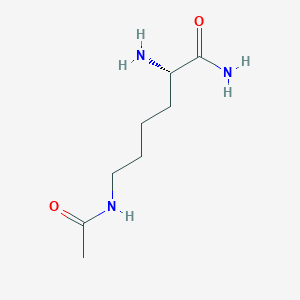
Hexanamide, 6-(acetylamino)-2-amino-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanamide, 6-(acetylamino)-2-amino-, (2S)- is a chiral amide compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an acetylamino group and an amino group attached to a hexanamide backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, 6-(acetylamino)-2-amino-, (2S)- typically involves the condensation of usnic acid with 6-aminocaproic acid in absolute ethanol under reflux conditions for 12 hours. This reaction yields the intermediate acid, which can then be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Hexanamide, 6-(acetylamino)-2-amino-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino and acetylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Hexanamide, 6-(acetylamino)-2-amino-, (2S)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Hexanamide, 6-(acetylamino)-2-amino-, (2S)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit glucose dehydrogenase, thereby disrupting the glucose metabolic pathway in bacteria . This inhibition can lead to the antibacterial effects observed in various studies.
Comparison with Similar Compounds
Similar Compounds
Hexanamide: A primary fatty amide of hexanoic acid.
Usnic Acid Derivatives: Compounds like usnic acid enaminone-coupled aryl-hexanamides have shown similar antimicrobial properties.
Uniqueness
Hexanamide, 6-(acetylamino)-2-amino-, (2S)- is unique due to its specific chiral configuration and the presence of both acetylamino and amino groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1634-97-5 |
|---|---|
Molecular Formula |
C8H17N3O2 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2S)-6-acetamido-2-aminohexanamide |
InChI |
InChI=1S/C8H17N3O2/c1-6(12)11-5-3-2-4-7(9)8(10)13/h7H,2-5,9H2,1H3,(H2,10,13)(H,11,12)/t7-/m0/s1 |
InChI Key |
ZATAMNNDEAGKRS-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)NCCCC[C@@H](C(=O)N)N |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


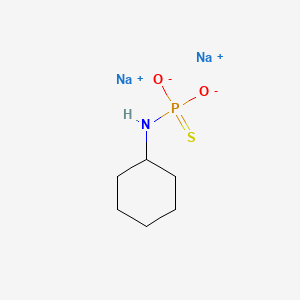
![Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate](/img/structure/B12714655.png)

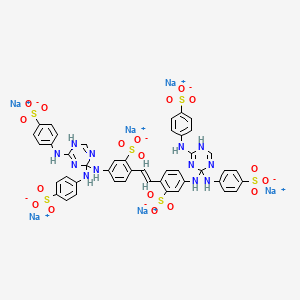
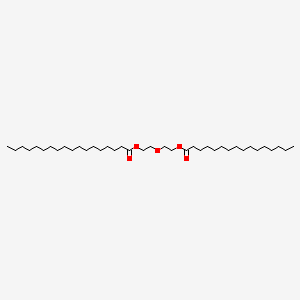
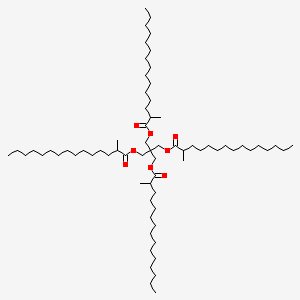

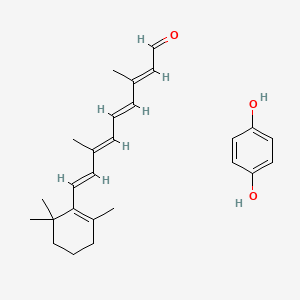

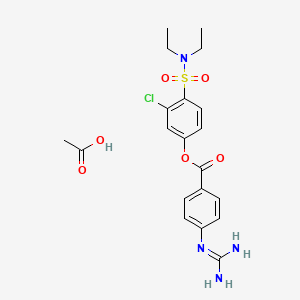
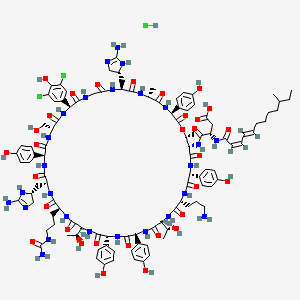

![4-Imino-1,7-dihydropyrazolo[3,4-d][1,3]thiazine-6-thione; pyridine](/img/structure/B12714704.png)
